AZ7328 is a selective inhibitor of the protein kinase AKT, which plays a crucial role in the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin signaling pathway. This pathway is significant in regulating cell growth, survival, and metabolism, making AZ7328 a compound of interest in cancer research, particularly for tumors with aberrations in this signaling cascade. AZ7328 has been studied for its potential therapeutic effects in various cancer types, including prostate and bladder cancers.
AZ7328 was developed as part of a series of small-molecule inhibitors targeting the AKT protein kinase. It is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of AKT, thereby inhibiting its activity. The compound's structure allows it to selectively inhibit AKT without significantly affecting other kinases, which is crucial for minimizing side effects during therapeutic applications.
The synthesis of AZ7328 involves several chemical reactions that typically include the formation of key functional groups and the assembly of its molecular scaffold. While specific synthetic routes are proprietary and not always disclosed in detail, general methods for synthesizing similar compounds often involve:
Technical details regarding the exact synthetic pathway of AZ7328 may vary but generally follow established organic synthesis protocols common in medicinal chemistry.
AZ7328's molecular structure can be characterized by its unique arrangement of atoms that confer its biological activity. The compound typically features:
Data on its molecular weight, solubility, and other physicochemical properties are essential for understanding its behavior in biological systems. For instance, AZ7328 has been reported to have a molecular weight around 400 Da, which is suitable for drug-like properties.
AZ7328 participates in various chemical reactions primarily through its interaction with biological targets:
These reactions are critical for understanding how AZ7328 exerts its effects on cancer cells.
The mechanism by which AZ7328 operates involves several steps:
Data from studies indicate that AZ7328 can significantly reduce cell viability in PTEN-negative prostate cancer cells while having less effect on PTEN-positive cells .
AZ7328 exhibits several physical and chemical properties that influence its pharmacological profile:
These properties are essential for optimizing dosing regimens and delivery methods in clinical settings.
AZ7328 has potential applications in scientific research and therapeutic development:
AZ7328 is a potent, selective ATP-competitive inhibitor targeting the serine/threonine kinase AKT (protein kinase B), a central node in the PI3K/AKT/mTOR signaling cascade. Its molecular mechanism involves binding to the ATP-binding pocket of AKT, thereby preventing phosphorylation-dependent activation. This inhibition is highly selective for AKT isoforms without significant activity against related kinases like PKA or PKC, minimizing off-target effects [1] [6].
In bladder cancer cell lines, AZ7328 demonstrates concentration-dependent suppression of downstream AKT substrates:
Table 1: Biomarker Modulation by AZ7328 in Cancer Models
Biomarker | Change | Functional Consequence | Cell Line Evidence |
---|---|---|---|
p-S6K1 | ↓ 85-95% | Reduced protein synthesis | Bladder cancer lines [1] |
p-GSK-3β | ↓ 90% | Metabolic dysregulation | Multiple carcinoma lines [1][2] |
Cyclin D1 | ↓ 70% | G1 cell cycle arrest | LNCaP prostate cancer [10] |
LC3-II lipidation | ↑ 3-5 fold | Autophagy induction | Bladder/Prostate models [1][10] |
A critical finding is AZ7328's induction of cytoprotective autophagy as a resistance mechanism. In PTEN-null bladder cancer cells, AZ7328 monotherapy triggers microtubule-associated protein 1A/1B-light chain 3 (LC3) conversion and autophagosome formation. This autophagy serves as a compensatory survival pathway, as chemical inhibition (e.g., chloroquine) or genetic silencing (ATG7 knockout) synergistically enhances apoptosis by 40-60% [1] [7]. The compound's efficacy correlates with PIK3CA mutational status, with cell lines harboring helical domain (E542K/E545K) or kinase domain (H1047R) mutations showing 3-5 fold greater sensitivity than wild-type counterparts [2] [4].
The evolution of AKT inhibitors represents a paradigm shift in overcoming limitations of upstream PI3K inhibitors:
Table 2: Generational Evolution of AKT Inhibitors
Generation | Representative Agents | Target Specificity | Key Limitations | Advancements in AZ7328 |
---|---|---|---|---|
1st | Perifosine | PH domain | Poor bioavailability | ATP-competitive binding |
2nd | MK-2206 | Pan-AKT | Dose-limiting toxicities | Isoform-selective profile |
3rd | AZ7328, Capivasertib | AKT1/2/3 | Autophagy-mediated resistance | Optimized CNS penetration |
AZ7328 occupies a distinct niche in this lineage due to its synergy with mTOR inhibitors. In prostate cancer xenografts, combined AZ7328 and mTOR inhibitor KU-0063794 reduced tumor-initiating cell frequency by 80% compared to monotherapy (p<0.001) [10]. This positions AZ7328 as a backbone for rational combination approaches rather than a standalone therapeutic.
The PI3K/AKT/mTOR pathway is dysregulated in >50% of human cancers through multiple mechanisms:
Table 3: Prevalence of PI3K/AKT/mTOR Alterations in Human Cancers
Genetic Alteration | Key Cancer Types | Prevalence | AZ7328 Relevance |
---|---|---|---|
PIK3CA mutations | Breast, Endometrial, Bladder, Colorectal | 11-35% | Higher sensitivity in mutants [2][4] |
PTEN loss/deletion | Glioblastoma, Prostate, Melanoma | 20-30% | Synergy with mTOR inhibitors [10] |
AKT1/2/3 amplifications | Breast, Ovarian, Pancreatic | 2-8% | Direct target inhibition [3][6] |
FGFR3 mutations | Bladder cancer | 40-60% | Co-targeting rationale [1][7] |
Pathway hyperactivation drives therapeutic resistance through:
These insights validate AZ7328 as a tool for precision oncology approaches, particularly in tumors with PIK3CA mutations or PTEN loss where AKT dependency is heightened. Ongoing clinical exploration focuses on biomarker-driven patient selection and rational combinations to overcome adaptive resistance mechanisms [4] [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7